N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by:
- A 1,3-thiazole core substituted at position 4 with a carboxamide group.
- A (4-fluorophenyl)methyl moiety attached to the carboxamide nitrogen.
- A phenylamino group at position 2 of the thiazole ring.
Properties
IUPAC Name |
2-anilino-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-8-6-12(7-9-13)10-19-16(22)15-11-23-17(21-15)20-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCONHPILMEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-fluorobenzylamine with 2-phenylamino-1,3-thiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Formation of the Thiazole Ring
Thiazole synthesis typically proceeds via cyclization of thiourea or thiocarbamate precursors. For example, reacting 1-methylthiourea with α-chloroketones (e.g., 1-chloropropan-2-one) yields thiazol-2-amine derivatives . This step forms the 1,3-thiazole skeleton, a critical scaffold for subsequent functionalization .
Reaction Example :
1-methylthiourea + 1-chloropropan-2-one → N,N-dimethylthiazol-2-amine
Conditions: Base (e.g., NaOH), reflux in ethanol .
Attachment of the Phenylamino Group
The phenylamino substituent at position 2 of the thiazole ring likely arises from nucleophilic substitution or coupling reactions. For example:
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Nucleophilic aromatic substitution : Reaction of a chlorothiazole with aniline derivatives in the presence of a base .
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Metal-mediated coupling : Use of palladium catalysts for cross-coupling reactions .
Incorporation of the 4-Fluorobenzyl Group
The N-[(4-fluorophenyl)methyl] moiety may be introduced via:
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Alkylation : Reaction of a primary amine (e.g., thiazole-4-carboxamide) with 4-fluorobenzyl halide under basic conditions .
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Suzuki coupling : Cross-coupling of a benzyl bromide with a boronic ester .
Reaction Conditions and Reagents
Key reaction parameters and reagents identified in analogous syntheses include:
Structural Validation and Analytical Data
Synthesized derivatives are typically characterized using:
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NMR spectroscopy : ¹H and ¹³C NMR to confirm proton and carbon environments .
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Mass spectrometry : HR-MS for molecular weight and isotopic composition .
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Elemental analysis : Verification of sulfur and fluorine content .
Example Analytical Data :
For a thiazole derivative, ¹H NMR (CDCl₃) δ 1.34 (t, CH₃), 1.60 (s, Boc), 2.64 (s, CH₃), 3.55 (s, CH₃), 4.29 (q, CH₂) .
Challenges and Optimization Strategies
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Regioselectivity : Control of substitution patterns on the thiazole ring requires careful catalyst selection .
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Stability : Sulfonamide and carboxamide groups may require protection during multi-step syntheses .
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Scalability : Microwave-assisted synthesis and solvent screening (e.g., DMF vs. ethanol) improve efficiency .
Comparative Analysis of Similar Compounds
Research Findings and Biological Implications
While direct biological data for the target compound is limited, analogous thiazole derivatives exhibit:
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide. The following points summarize key findings:
- Mechanism of Action : The compound is believed to inhibit cellular CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation. It reduces the expression of Mcl-1, an anti-apoptotic protein that helps cancer cells evade programmed cell death .
- Cell Line Studies : In vitro studies have shown that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma) cells with promising results .
Case Study: Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| L650-0099 | A549 | 23.30 ± 0.35 | Strong selectivity observed |
| L650-0099 | HCT-116 | 10–30 | High cytotoxicity compared to standard drugs |
Protein Kinase Inhibition
This compound has been included in screening libraries targeting protein kinases and serine proteases. This suggests its potential role in modulating signaling pathways involved in cancer and other diseases:
- Protein Kinase Inhibitors Library : The compound is part of a library that includes 36,801 compounds aimed at inhibiting various protein kinases . This positions it as a candidate for further exploration in drug development targeting kinase-related pathways.
Other Therapeutic Applications
Beyond anticancer properties, thiazole derivatives have been explored for various pharmacological activities:
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Thiazole-4-Carboxamides
The following table summarizes key structural analogs and their differences:
Key Observations:
- Substituent Effects :
- Core Modifications :
Pharmacological and Regulatory Considerations
- Biological Activity : Analogs with sulfonamide or pyrazole groups (e.g., ) are reported as kinase inhibitors or receptor antagonists .
- Regulatory Status : Fluorophenyl-containing compounds are often scrutinized due to structural similarities to controlled substances (e.g., para-fluorofentanyl in ) .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide, also known as L650-0099, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 327.38 g/mol
- LogP : 4.077 (indicates lipophilicity)
- Water Solubility : LogSw = -4.25 (indicating low solubility)
The compound is primarily noted for its activity as an inhibitor of various protein kinases and serine proteases. Its structure allows for interactions with specific enzyme active sites, which is crucial for its biological function.
Anticancer Activity
Research indicates that L650-0099 exhibits promising anticancer properties. It has been included in screening libraries targeting cancer-related pathways. The compound has shown efficacy against several cancer cell lines, with mechanisms potentially involving the inhibition of cell proliferation and induction of apoptosis.
Inhibition of Protein Kinases
L650-0099 is part of a library that includes inhibitors for serine proteases and protein kinases. Studies have demonstrated that it can inhibit key kinases involved in cancer signaling pathways, which may contribute to its anticancer effects. For instance, it has been reported to exhibit inhibitory activity against specific kinases with IC values in the nanomolar range.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. It showed significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17 in vitro, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
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In Vitro Studies :
- A study assessed the effects of L650-0099 on various cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC values ranging from 0.1 to 10 µM depending on the cell type.
- Inflammatory assays showed that treatment with L650-0099 reduced IL-6 production by 50% in macrophage cultures.
-
In Vivo Studies :
- Animal models have demonstrated that L650-0099 can significantly reduce tumor size in xenograft models when administered at doses of 10 mg/kg.
- In models of induced inflammation, administration of L650-0099 led to a reduction in paw edema by approximately 60% compared to controls.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | IC Values |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | 0.1 - 10 µM |
| Protein Kinase Inhibition | Significant inhibition of kinase activity | Nanomolar range |
| Anti-inflammatory | Reduction in cytokine production | Not specified |
Q & A
Q. What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide, and how can purity be validated?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of 4-fluorobenzylamine with a thiazole precursor. A common approach is to:
Form the thiazole core via Hantzsch thiazole synthesis using thiourea derivatives and α-haloketones.
Introduce the phenylamino group via nucleophilic substitution or palladium-catalyzed coupling .
Validate purity using HPLC (≥98% purity threshold) and characterize via /-NMR and HRMS .
Table 1 : Example yields and analytical data for analogous thiazole carboxamides:
| Precursor | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | 12 | 65 | 98.5 |
| B | 18 | 72 | 99.1 |
Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?
- Methodological Answer : Low solubility is a common challenge for thiazole derivatives. Strategies include:
Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety to improve bioavailability .
Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating the antifungal activity of this compound, given its structural similarity to known SDH inhibitors?
- Methodological Answer : Structural analogs (e.g., diphenylamine carboxamides) inhibit succinate dehydrogenase (SDH), a validated antifungal target. Recommended assays:
Q. In vitro :
Q. In vivo :
- Rice sheath blight model : Apply foliar sprays (100–200 g ai/ha) and assess disease severity over 21 days .
Table 2 : Antifungal activity of related SDH inhibitors:
| Compound | IC (SDH, mg/L) | EC (R. solani, mg/L) |
|---|---|---|
| Target analog* | 1.5–2.0 | 2.0–3.5 |
| Bixafen | 1.22 | 3.72 |
Q. How can structural modifications of the thiazole ring enhance target binding affinity while minimizing off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
Q. Substituent effects :
Q. Computational guidance :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with SDH’s ubiquinone binding site .
- Use MD simulations to assess binding stability and conformational flexibility .
Key Finding : Derivatives with bulkier substituents (e.g., trifluoromethyl) show improved selectivity but may require solubility optimization .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Steps to address:
Bioavailability studies : Measure plasma half-life and tissue distribution using LC-MS/MS in rodent models.
Metabolite profiling : Identify major metabolites via UPLC-QTOF to rule out rapid degradation .
Formulation adjustment : Switch from aqueous suspensions to oil-based carriers for prolonged release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
